molecular formula C28H30N4O2S B11639110 N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B11639110
M. Wt: 486.6 g/mol
InChI Key: DLWSQFFEAHTOQG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a phthalazine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the 2,4-dimethylphenyl and 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, organometallic reagents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.

    Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.

    Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.

Uniqueness

The uniqueness of N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C28H30N4O2S/c1-19-11-14-25(21(3)17-19)29-28-24-10-6-5-9-23(24)27(30-31-28)22-13-12-20(2)26(18-22)35(33,34)32-15-7-4-8-16-32/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3,(H,29,31)

InChI Key

DLWSQFFEAHTOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCCCC5)C

Origin of Product

United States

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